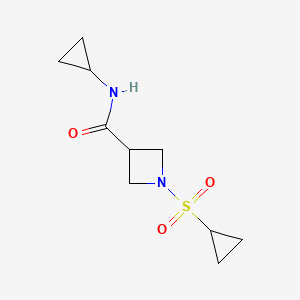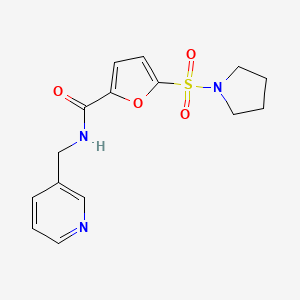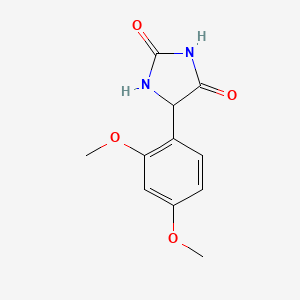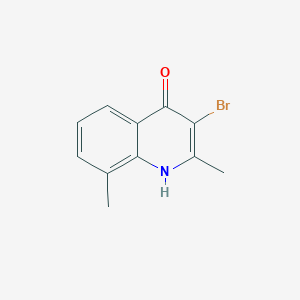
N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of azetidines, which are important four-membered heterocycles used in organic synthesis and medicinal chemistry, has seen remarkable advances recently . The reactivity of azetidines is driven by a considerable ring strain, which also makes the ring significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide” is defined by its molecular formula, C10H16N2O3S. Further details about its structure might require more specific studies or computational modeling.Chemical Reactions Analysis
Azetidines have unique reactivity due to their ring strain . This strain provides a highly attractive entry to bond functionalization . The methods of synthesis of azetidines and the reaction type used for their functionalization have been the focus of recent advances .Physical And Chemical Properties Analysis
“N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide” has a molecular weight of 244.31. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Polymer Synthesis Applications
Activated Monomer Polymerization of N-Sulfonylazetidines N-Sulfonylazetidines have been explored for their polymerization capabilities. One study reports the anionic polymerization of N-(methanesulfonyl)azetidine to form a semicrystalline polymer with potential applications in materials science due to its unique polyamide-like structure incorporating sulfonylamides instead of carboxamides (Reisman et al., 2020).
Biochemical and Medicinal Chemistry Applications
Synthesis of Biologically Active Azetidines The synthesis of azetidines and their potential as biologically active compounds have been extensively studied. For instance, the TiCl4-promoted cycloaddition of cyclopropane diesters with azides for the synthesis of azetidines highlights a method for producing compounds with potential biological significance (Zhang et al., 2014).
Anticancer and Antimicrobial Activity of Azetidine Derivatives The synthesis and biological evaluation of Schiff’s bases and azetidinones derived from isonicotinyl hydrazone have demonstrated potential antidepressant and nootropic activities, suggesting the 2-azetidinone skeleton as a promising framework for CNS active agents (Thomas et al., 2016).
Enzymatic Chemistry of Cyclopropane and Aziridine Biosynthesis Studies on the biosynthesis of cyclopropane, epoxide, and aziridine groups in natural products elucidate the chemical mechanisms that underpin the formation of these three-membered ring structures. Such compounds are noted for their antibiotic, antitumor, and various pharmacological activities (Thibodeaux et al., 2012).
Future Directions
Azetidines are a focus of recent advances and future directions in the field of organic synthesis and medicinal chemistry . They are used as motifs in drug discovery, polymerization, and chiral templates . The future directions for “N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide” specifically would likely depend on the results of ongoing and future research.
properties
IUPAC Name |
N-cyclopropyl-1-cyclopropylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c13-10(11-8-1-2-8)7-5-12(6-7)16(14,15)9-3-4-9/h7-9H,1-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUFHWWSZWADAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-N-(2-oxoazepan-3-yl)prop-2-enamide](/img/structure/B2568646.png)
![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2568647.png)

![3-((5-(benzylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568652.png)
![3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride](/img/structure/B2568654.png)
![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2568656.png)





![4-[4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2568665.png)
![3,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2568666.png)